N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Overview
Description
N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorobenzyl group, a morpholine ring, and a propanamine chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-(4-morpholinyl)-1-propanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorobenzyl)-N-[4-(4-morpholinyl)phenyl]amine
- Methyl 5-({4-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(4-morpholinyl)benzoate
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride stands out due to its unique combination of a dichlorobenzyl group, a morpholine ring, and a propanamine chain. This structure imparts specific chemical and biological properties that make it valuable in various research applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-13-3-2-12(14(16)10-13)11-17-4-1-5-18-6-8-19-9-7-18;/h2-3,10,17H,1,4-9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNAVQLPIOFMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C=C(C=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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